Gallium;iron

magnetostriction Fe–Ga alloys Galfenol

Gallium-iron (FeGa) alloys deliver 27-fold higher magnetostriction than pure iron, enabling precision pressure, vibration, and sonar sensors. For catalysis, Ga-doped iron oxide boosts CO conversion in WGS processes and switches CO₂ hydrogenation selectivity to >50% methanol. Choose from bulk Galfenol bars, wires, powders, or sputtering targets with 99.9% purity. Avoid generic Fe-alloys—FeGa's narrow 15-30 at% Ga window is critical for peak magnetostriction and catalytic performance.

Molecular Formula FeGa
Molecular Weight 125.57 g/mol
Cat. No. B14468599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium;iron
Molecular FormulaFeGa
Molecular Weight125.57 g/mol
Structural Identifiers
SMILES[Fe].[Ga]
InChIInChI=1S/Fe.Ga
InChIKeyJSUIEZRQVIVAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 10 meters / 50 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium-Iron (Fe–Ga / Galfenol) Alloys and Intermetallics: Procurement-Relevant Properties, Composition Ranges, and Key Application Drivers


Gallium–iron systems encompass a family of binary intermetallic compounds and alloys, most prominently the body-centered cubic Fe₁₋ₓGaₓ solid solution known commercially as Galfenol. Depending on stoichiometry and processing, the material can exist as ductile magnetostrictive alloys (x ≈ 15–30 at% Ga) with a Curie temperature of ~675 °C and tensile strength of ~500 MPa [1], or as ordered intermetallic phases such as tetragonal Ga₃Fe with distinct semiconducting behavior and a calculated band gap of 0.575 eV [2]. Primary procurement drivers span magnetostrictive sensing and actuation, high-temperature water–gas shift (WGS) catalysis as a chromium-alternative dopant, and CO₂ hydrogenation to methanol where gallium functions as a selectivity-switching promoter . The compound's differentiation hinges critically on gallium content, crystallographic phase control, and whether it is deployed as a bulk structural alloy, thin film, supported catalyst nanoparticle, or single-atom site.

Why Gallium-Iron (Fe–Ga) Cannot Be Directly Substituted by Other Fe-Based or Ga-Containing Analogues: Phase Stability and Performance Cliffs


Generic substitution of gallium–iron compounds with other iron-based alloys or gallium-containing intermetallics fails due to two non-linear performance boundaries. First, in magnetostrictive applications, the magnetostriction of bulk Fe₁₋ₓGaₓ rises with Ga content up to x ≈ 19%, then collapses precipitously due to the formation of an ordered parasitic intermetallic phase (D0₃ or related) that suppresses the intrinsic magnetoelastic coupling [1]. This imposes a narrow compositional window that cannot be satisfied by alternative Fe–Al or Fe–Co alloys, which exhibit either lower peak magnetostriction or inferior mechanical ductility. Second, in heterogeneous catalysis, the dopant identity within the iron oxide magnetite lattice critically determines both activity and long-term stability under industrial WGS conditions: gallium occupies octahedral Fe³⁺ sites and increases CO conversion relative to undoped Fe₃O₄, but ranks distinctly below chromium and aluminum in aged activity [2]. Substituting gallium with manganese, zinc, or niobium yields markedly lower CO conversion after 4-day aging at 25 bar, rendering gallium-doped iron oxide a specific intermediate-tier option that cannot be swapped without measurable performance loss. These composition-dependent cliffs preclude one-to-one replacement by in-class analogues without re-optimization.

Gallium-Iron (Fe–Ga) Quantitative Evidence Guide: Head-to-Head Performance Comparisons Against Closest Analogues


Magnetostrictive Strain in Fe–Ga (Galfenol) Versus Pure Iron: A ~27-Fold Enhancement at Low Applied Field

Fe–Ga alloys (Galfenol) exhibit magnetostrictive strain reaching 0.04% (400 ppm) under applied magnetic field, compared to pure iron which shows only approximately 0.0015% (15 ppm) under comparable measurement conditions [1]. This represents a ~27-fold relative enhancement in the primary functional parameter for magnetostrictive sensor and actuator materials. The Fe–Ga alloy maintains its ductile, machinable BCC structure with high tensile strength (~500 MPa) and a Curie temperature of ~675 °C, enabling load-bearing applications where brittle rare-earth magnetostrictors (e.g., Terfenol-D) are impractical [2].

magnetostriction Fe–Ga alloys Galfenol sensor materials actuators

Epitaxially Stabilized Metastable Fe₀.₇Ga₀.₃ Thin Film: 10× Magnetostriction Boost Over Bulk Alloy and 2× Over Terfenol-D

Bulk Fe₁₋ₓGaₓ alloys exhibit sharply suppressed magnetostriction for Ga compositions exceeding x = 19% due to precipitation of an ordered parasitic intermetallic phase. However, through epitaxial thin-film growth, the BCC Fe₁₋ₓGaₓ phase can be stabilized metastably up to x = 30% Ga, resulting in magnetostriction boosted by as much as 10× relative to the equilibrium bulk alloy of the same nominal composition, and 2× larger than canonical rare-earth-based magnetostrictors such as Terfenol-D [1]. A magnetoelectric composite incorporating this metastable Fe₀.₇Ga₀.₃ film with PMN-PT demonstrated a converse magnetoelectric coefficient of 2.0 × 10⁻⁵ s·m⁻¹ and stable 90° electrical switching of magnetic anisotropy [1].

metastable Fe–Ga epitaxial thin film magnetostriction engineering rare-earth-free magnetoelectric

Ga-Doped Iron Oxide WGS Catalyst: Ranked Activity Order After 4-Day Aging at 25 Bar — Gallium Position Among Cr, Al, In, Mn, Zn, Nb

In a systematic screening of doped iron oxide catalysts for the high-temperature water–gas shift (WGS) reaction under industrially relevant conditions (4-day aging at 25 bar), the WGS activity of copper co-doped catalysts followed the order: chromium ≈ aluminum > gallium > indium > manganese > zinc > niobium [1]. Mössbauer spectroscopy confirmed that gallium, like chromium and aluminum, preferentially occupies octahedral Fe³⁺ sites in the magnetite (Fe₃O₄) lattice and increases CO conversion relative to a non-doped iron oxide catalyst [1]. While gallium ranks below chromium and aluminum in aged activity, it outperforms indium, manganese, zinc, and niobium — establishing gallium as a viable intermediate-performance substitute when chromium is restricted or when specific site-occupancy characteristics are desired.

water–gas shift Fe₃O₄ catalyst Ga dopant chromium replacement industrial aging

Gallium as a Selectivity-Switching Promoter in CO₂ Hydrogenation: From >97% CH₄ to >50% Methanol Selectivity Across Group 8–9 Metals

Silica-supported nanoparticles of group 8–9 noble metals (M = Ru, Os, Rh, Ir) intrinsically produce predominantly methane (CH₄ selectivity >97%) during CO₂ hydrogenation. Introduction of gallium to form MGa bimetallic alloy nanoparticles switches the product distribution: methanol/dimethyl ether (DME) selectivity exceeds 50%, with CO as the only byproduct [1]. In situ XAS and DRIFTS studies confirmed that Ga forms stable bulk MGa alloys that persist under reaction conditions, suppressing methanation while a small fraction of surface GaOₓ and MGa–GaOₓ interfaces stabilizes methoxy intermediates critical for methanol formation [1]. This selectivity switch is universal across Ru, Os, Rh, and Ir, demonstrating Ga as a general methanation-suppressing promoter.

CO₂ hydrogenation methanol synthesis Ga promoter selectivity switch bimetallic catalysts

Ni₂FeGa Ternary Alloy Catalyst: Methanol Yield Performance Near Commercial Cu/ZnO/Al₂O₃/MgO Benchmark at Low Temperature and Pressure

A screening study of silica-supported ternary Ni–Fe–Ga alloy nanoparticles for CO₂ hydrogenation to methanol identified Ni₂FeGa as the optimal composition among the tested Ni–Fe–Ga formulations, delivering the highest methanol yield . Following preparation optimization, the Ni₂FeGa catalyst achieved performance close to that of commercially available Cu/ZnO/Al₂O₃/MgO at low reaction temperatures and pressures . Extensive in situ characterization (environmental TEM, in situ XRD, and in situ EXAFS) revealed that an optimal reduction temperature of 550 °C is critical: sufficiently high to promote alloying of the three atomic species, yet low enough to prevent sintering during catalyst formation .

Ni–Fe–Ga catalyst CO₂ to methanol ternary alloy heterogeneous catalysis methanol synthesis

Ga₃Fe Intermetallic: Computed Semiconductor Band Gap (0.575 eV) and Non‑Magnetic Ground State Versus Ferromagnetic α-Fe

The tetragonal Ga₃Fe intermetallic compound (space group P4₂/mnm) exhibits electronic and magnetic properties fundamentally distinct from both pure iron and magnetostrictive Fe–Ga solid solutions. Density functional theory (DFT) calculations within the Materials Project framework yield a calculated band gap of 0.575 eV (semiconducting) and a final magnetic moment of 0.000 μB (non‑magnetic ordering, NM) for Ga₃Fe [1]. By contrast, pure α-Fe is metallic and ferromagnetic with a magnetic moment of ~2.2 μB per Fe atom, while Fe₁₋ₓGaₓ solid solutions (Galfenol) retain ferromagnetic ordering up to high Ga concentrations. The calculated formation energy of Ga₃Fe is −0.238 eV/atom with an energy above hull of 0.000 eV, indicating it is a thermodynamically stable phase at this stoichiometry [1].

Ga₃Fe intermetallic semiconductor DFT calculation band gap

Gallium-Iron (Fe–Ga) Procurement-Driven Application Scenarios: Where Quantified Differentiation Dictates Material Selection


High-Sensitivity Magnetostrictive Sensors and Actuators Requiring Ductile, Machinable, Rare-Earth-Free Materials

Fe–Ga alloys (Galfenol) are procured for pressure sensors, vibration sensors, and sonar transducers where the 27‑fold higher magnetostrictive strain relative to pure iron (0.04% vs. 0.0015%) provides the necessary transduction sensitivity [1]. The material's moderate magnetostriction (~350 ppm) under low applied fields (~100 Oe), combined with high tensile strength (~500 MPa), high Curie temperature (~675 °C), low hysteresis, and general machinability [2], distinguishes it from brittle rare-earth magnetostrictors (e.g., Terfenol-D) that cannot withstand mechanical load or machining. Procurement in this scenario prioritizes Fe–Ga for active vibration control, stress/torque sensing in aerospace and automotive platforms, and underwater acoustics where mechanical robustness and supply chain security (rare-earth independence) are critical.

Epitaxial Thin-Film Magnetoelectric Devices Leveraging Metastable High‑Ga Fe₀.₇Ga₀.₃

For beyond‑CMOS magnetoelectric memory and ultra‑sensitive magnetic field sensors, procurement of epitaxially grown Fe₀.₇Ga₀.₃ thin films (metastable BCC phase stabilized up to 30% Ga) enables magnetostriction up to 10× higher than equilibrium bulk Fe–Ga and 2× larger than Terfenol-D [1]. The demonstrated converse magnetoelectric coefficient of 2.0 × 10⁻⁵ s·m⁻¹ and 90° electrical switching of magnetic anisotropy in Fe₀.₇Ga₀.₃–PMN‑PT composites [1] position this material for energy‑efficient magnetic switching applications (projected ~80 aJ per bit). This scenario targets thin‑film deposition facilities requiring sputtering targets or MBE sources of high‑purity Fe–Ga with controlled stoichiometry for epitaxial heterostructure fabrication.

High-Temperature Water–Gas Shift (WGS) Catalysts Seeking Chromium-Alternative Dopants with Defined Performance Ranking

Industrial WGS catalyst procurement where chromium (Cr⁶⁺ toxicity) is restricted or where specific site‑occupancy tuning is required can select gallium‑doped iron oxide based on the experimentally validated activity ranking after 4‑day aging at 25 bar: Cr ≈ Al > Ga > In > Mn > Zn > Nb [1]. Gallium preferentially occupies octahedral Fe³⁺ sites in magnetite and increases CO conversion relative to undoped Fe₃O₄ [1]. While aluminum‑doped formulations offer higher activity and are recommended as the primary chromium replacement, gallium‑doped iron oxide provides a documented intermediate‑performance alternative when aluminum is incompatible with downstream process conditions or when gallium's specific octahedral‑site preference offers a desired microstructural stabilization effect.

CO₂ Hydrogenation to Methanol Using Ga-Promoted or Ni–Fe–Ga Catalysts for Selective Methanol Production

Two procurement pathways exist for CO₂‑to‑methanol catalysis involving gallium. First, for systems using noble metals (Ru, Os, Rh, Ir) that intrinsically methanate CO₂ (>97% CH₄), Ga‑promoted bimetallic MGa@SiO₂ catalysts switch selectivity to >50% methanol/DME [1]. Second, Ni₂FeGa ternary alloy catalysts offer non‑copper, gallium‑containing formulations that achieve methanol yield performance close to commercial Cu/ZnO/Al₂O₃/MgO at low temperature and pressure [2]. Both scenarios rely on gallium's unique ability to suppress methanation and stabilize methoxy intermediates, enabling methanol synthesis from CO₂ using catalyst metals otherwise incapable of selective methanol production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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